molecular formula C16H21FN6O B2577735 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenyl)acetamide CAS No. 2034573-02-7

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenyl)acetamide

Cat. No.: B2577735
CAS No.: 2034573-02-7
M. Wt: 332.383
InChI Key: OOVADOAOALDJSC-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenyl)acetamide is a triazine-based acetamide derivative characterized by a central 1,3,5-triazine ring substituted with two dimethylamino groups at the 4- and 6-positions. The triazine core is linked via a methylene bridge to an acetamide group bearing a 2-fluorophenyl substituent. The dimethylamino groups enhance basicity and hydrogen-bonding capacity, while the fluorophenyl moiety contributes to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-22(2)15-19-13(20-16(21-15)23(3)4)10-18-14(24)9-11-7-5-6-8-12(11)17/h5-8H,9-10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVADOAOALDJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal and agricultural applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and synthesis methods.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a fluorophenyl acetamide moiety. Its molecular formula is C13H16N6FC_{13}H_{16}N_6F with a molecular weight of approximately 300.31 g/mol. This unique structure allows it to interact with various biological targets effectively.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The triazine moiety enhances its affinity for molecular targets involved in critical biological pathways. The compound can modulate enzymatic activities, leading to various pharmacological effects such as:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in cancer proliferation.
  • Receptor Interaction : The compound may interact with receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
FNAHepG21.30HDAC Inhibition
Similar CompoundMCF-75.00Apoptosis Induction

These findings suggest that the compound could be an effective lead for developing new anticancer agents.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazine compounds possess antimicrobial properties. For example:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
Triazine Derivative ABacterial10 µg/mL
Triazine Derivative BFungal15 µg/mL

This antimicrobial potential broadens the application scope for this compound in pharmaceutical formulations.

Case Study 1: In Vitro Antiproliferative Assay

A study conducted on the antiproliferative effects of related compounds demonstrated that they significantly inhibited cell growth in several cancer cell lines. The results indicated that these compounds could induce apoptosis through various pathways:

  • Cell Cycle Arrest : Compounds caused G2/M phase arrest in cancer cells.
  • Apoptosis Promotion : Enhanced apoptotic markers were observed in treated cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various target proteins. These studies suggest strong interactions with key enzymes involved in cancer metabolism and proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazine Ring : Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine.
  • Coupling Reaction : The resulting intermediate is reacted with 2-fluoroacetophenone under controlled conditions to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Acetamide Derivatives

(a) 2-((3r,5r,7r)-Adamantan-1-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide
  • Structure : Shares the same triazine-acetamide backbone but replaces the 2-fluorophenyl group with a bulky adamantane moiety.
  • Adamantane derivatives are known for their rigidity and metabolic stability, which may influence pharmacokinetics .
  • Applications : Likely explored for central nervous system (CNS) targets due to adamantane’s historical use in antiviral and Parkinson’s disease therapies.
(b) N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine
  • Structure: Features a triazine ring substituted with morpholinyl groups (electron-rich, polar) instead of dimethylamino groups. The acetamide is replaced with a benzothiazole-thioether chain.
  • Properties: Morpholinyl groups improve water solubility but reduce basicity compared to dimethylamino substituents. The benzothiazole moiety may confer fluorescence or DNA intercalation properties .
  • Applications: Potential use in optical materials or as a chemotherapeutic agent.

Halogen-Substituted Acetamides

(a) U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide)
  • Structure: Retains the acetamide core but substitutes the triazine with a dichlorophenyl group and a dimethylamino-cyclohexyl chain.
  • Properties : Chlorine atoms increase electronegativity and lipophilicity compared to fluorine. The cyclohexyl group introduces conformational flexibility.
  • Applications : U-48800 is a synthetic opioid receptor agonist, highlighting how halogen and amine positioning affects receptor binding .
(b) Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide)
  • Structure : Shares the 2-fluorophenylacetamide group but incorporates a piperidine-phenylethyl chain instead of a triazine.
  • Properties : The methoxy group and piperidine ring enhance µ-opioid receptor affinity, while the fluorophenyl group contributes to metabolic stability.
  • Applications : A potent analgesic, demonstrating the pharmacological relevance of fluorophenylacetamide motifs .

Triazine-Based Agrochemicals

(a) Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)
  • Structure : Contains a 4-methoxy-6-methyl-triazine core linked to a sulfonylurea group.
  • Properties : The methoxy and methyl groups on the triazine ring optimize herbicidal activity by inhibiting acetolactate synthase (ALS).
(b) Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Structure: Features a dimethylphenyl-acetamide group with an oxazolidinone ring.
  • Properties: The oxazolidinone enhances systemic activity in plants, while the dimethylphenyl group provides fungicidal specificity.
  • Applications : A protective fungicide, illustrating how acetamide derivatives are tailored for agrochemical vs. pharmaceutical uses .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Properties/Applications Reference
Target Compound Triazine + acetamide 4,6-bis(dimethylamino), 2-fluorophenyl High basicity, potential CNS/antimicrobial
2-Adamantyl analog Triazine + acetamide Adamantane Enhanced rigidity, metabolic stability
U-48800 Cyclohexyl + acetamide 2,4-dichlorophenyl Synthetic opioid agonist
Ocfentanil Piperidine + acetamide 2-fluorophenyl, methoxy Potent analgesic
Metsulfuron Methyl Triazine + sulfonylurea 4-methoxy-6-methyl ALS-inhibiting herbicide
N-[4,6-bis(4-morpholinyl)-triazin-2-yl]-benzothiazole Triazine + benzothiazole Morpholinyl, methylthio Fluorescence, potential chemotherapeutic

Research Findings and Implications

  • Halogen Effects : The 2-fluorophenyl group offers a balance of lipophilicity and electronic effects, contrasting with the dichlorophenyl (U-48800) or dimethylphenyl (oxadixyl) moieties, which prioritize receptor affinity or fungicidal activity, respectively .
  • The target compound’s unique dimethylamino-fluorophenyl combination warrants further investigation for antimicrobial or neuropharmacological activity.

Q & A

Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-fluorophenyl)acetamide?

The synthesis involves a multi-step approach:

  • Step 1 : Preparation of the triazine core. The 1,3,5-triazin-2-yl scaffold is functionalized with dimethylamino groups via nucleophilic substitution under reflux conditions (e.g., dimethylamine in ethanol at 80°C for 12 hours).
  • Step 2 : Introduction of the methyl linker. The triazine derivative is reacted with a bromomethylating agent (e.g., bromomethyl acetate) in the presence of a base like potassium carbonate.
  • Step 3 : Coupling with 2-(2-fluorophenyl)acetamide. A reductive amination or carbodiimide-mediated coupling (e.g., using EDC/HCl and HOBt in dichloromethane) is employed to attach the fluorophenylacetamide moiety. Reaction progress is monitored via TLC, and purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry. 19F NMR is essential for verifying the fluorophenyl group’s integrity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS validates molecular weight and purity.
  • X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation (e.g., dichloromethane/ethyl acetate mixtures), and structures are solved using SHELX software (e.g., SHELXL for refinement) .

Q. How can researchers assess the compound’s preliminary biological activity?

Standard assays include:

  • Enzyme Inhibition Studies : Dose-response curves (IC50 values) against target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with DMSO as a vehicle control (<0.1% v/v).
  • Microscopy : Subcellular localization tracked via fluorescent tagging (e.g., BODIPY derivatives) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay conditions be resolved?

Contradictions often arise from:

  • Solvent Effects : DMSO concentration >0.1% may alter membrane permeability. Validate with solvent-free formulations (e.g., nanoemulsions).
  • Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic drift.
  • Assay Protocol Differences : Standardize protocols (e.g., ATP levels in kinase assays) and employ orthogonal methods (e.g., Surface Plasmon Resonance [SPR] vs. cellular uptake studies). Statistical tools like ANOVA or mixed-effects models help identify outliers .

Q. What computational strategies predict the compound’s interaction with biological targets?

Advanced workflows include:

  • Molecular Docking : AutoDock Vina or Glide screens binding poses against target proteins (e.g., EGFR kinase).
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS assesses binding stability over 100-ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities. Validate predictions with alanine-scanning mutagenesis or isothermal titration calorimetry (ITC) .

Q. How can low yields in the final coupling step be addressed?

Optimization strategies:

  • Reaction Conditions : Increase temperature (e.g., 50°C vs. RT) or switch to polar aprotic solvents (DMF or acetonitrile).
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-couplings or organocatalysts (e.g., DMAP) for acylations.
  • Intermediate Analysis : Use LC-MS to identify side products (e.g., hydrolysis of the triazine ring). Adjust protecting groups (e.g., Boc for amines) if necessary .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

Common issues:

  • Twinned Crystals : Use SHELXD for dual-space structure solution and TWINLAW for matrix refinement.
  • Disorder in Fluorophenyl Groups : Apply restraints (e.g., DFIX, SIMU) during SHELXL refinement.
  • Weak Hydrogen Bonds : Enhance data quality with synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature data collection (100 K) .

Methodological Notes

  • Data Reproducibility : Archive raw NMR, MS, and crystallographic data in public repositories (e.g., Cambridge Structural Database for X-ray data).
  • Ethical Synthesis : Avoid hazardous reagents (e.g., thionyl chloride) by adopting green chemistry alternatives (e.g., enzymatic catalysis) .

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